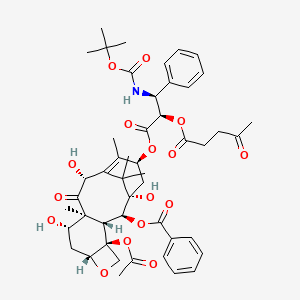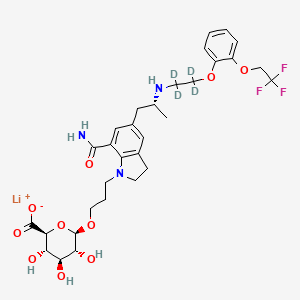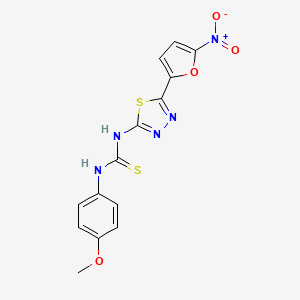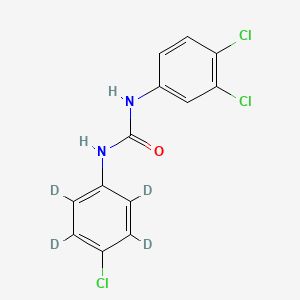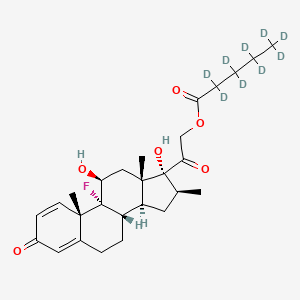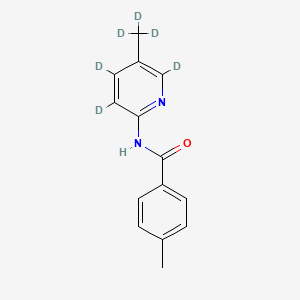
Thyminose-d2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thyminose-d2, also known as deoxyribose-d2, is a deuterium-labeled derivative of thyminose. Thyminose is an endogenous metabolite and a key intermediate in the synthesis of nucleoside drugs. It is primarily used in the manufacture of antiviral and anti-tumor drugs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Thyminose-d2 is synthesized by incorporating stable heavy isotopes of hydrogen, such as deuterium, into the thyminose molecule. This process involves the substitution of hydrogen atoms with deuterium atoms, which can be achieved through various chemical reactions .
Industrial Production Methods
The industrial production of this compound involves the use of advanced chemical synthesis techniques to ensure high purity and yield. The process typically includes the use of deuterated reagents and catalysts to facilitate the incorporation of deuterium into the thyminose molecule .
Analyse Des Réactions Chimiques
Types of Reactions
Thyminose-d2 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of deuterated carboxylic acids, while reduction can produce deuterated alcohols .
Applications De Recherche Scientifique
Thyminose-d2 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the incorporation and metabolism of deuterated compounds in biological systems.
Medicine: Utilized in the development of antiviral and anti-tumor drugs, as well as in pharmacokinetic studies to understand drug absorption, distribution, metabolism, and excretion.
Industry: Applied in the production of deuterated compounds for various industrial applications, including the development of new materials and chemical processes
Mécanisme D'action
Thyminose-d2 exerts its effects through the incorporation of deuterium into biological molecules. This incorporation can alter the pharmacokinetic and metabolic profiles of drugs, leading to changes in their absorption, distribution, metabolism, and excretion. The molecular targets and pathways involved in these effects include various enzymes and metabolic pathways that interact with deuterated compounds .
Comparaison Avec Des Composés Similaires
Thyminose-d2 is unique compared to other similar compounds due to its deuterium labeling. This labeling provides distinct advantages in scientific research and drug development, including improved stability and altered metabolic profiles. Similar compounds include:
Deoxyribose: The non-deuterated form of thyminose.
Deoxyribose-d1: A partially deuterated form of thyminose.
Deoxyribose-d3: A more heavily deuterated form of thyminose
This compound stands out due to its specific deuterium labeling, which offers unique benefits in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C5H10O4 |
|---|---|
Poids moléculaire |
136.14 g/mol |
Nom IUPAC |
(3S,4R)-5,5-dideuterio-3,4,5-trihydroxypentanal |
InChI |
InChI=1S/C5H10O4/c6-2-1-4(8)5(9)3-7/h2,4-5,7-9H,1,3H2/t4-,5+/m0/s1/i3D2 |
Clé InChI |
ASJSAQIRZKANQN-QCKLTUBPSA-N |
SMILES isomérique |
[2H]C([2H])([C@H]([C@H](CC=O)O)O)O |
SMILES canonique |
C(C=O)C(C(CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


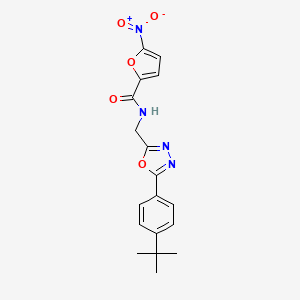
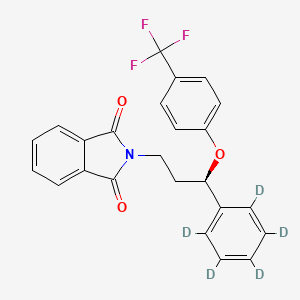
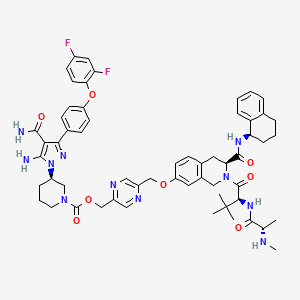
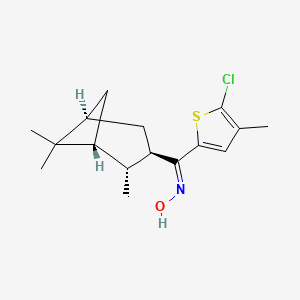
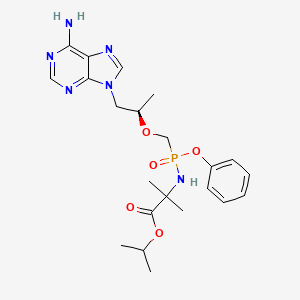
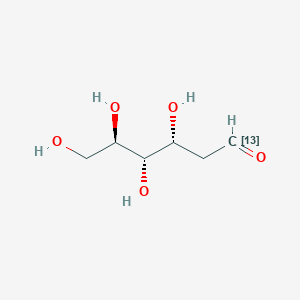
![(2R)-2-[(1S)-1,2-bis(18O)(oxidanyl)ethyl]-3,4-dihydroxy-2H-furan-5-one](/img/structure/B12411379.png)
